molecular formula C15H19N3O2 B2801870 4-acetamido-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide CAS No. 1396676-47-3

4-acetamido-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide

Cat. No. B2801870
CAS RN: 1396676-47-3
M. Wt: 273.336
InChI Key: VNMXSLAXUJFOQE-UHFFFAOYSA-N
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Description

The compound “4-acetamido-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide” is a complex organic molecule. It contains an acetamido group (CH3CONH2), a dimethylamino group ((CH3)2NH), and a benzamide group (C6H5CONH2). The presence of these functional groups suggests that the compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and acetamido groups are likely to contribute to the compound’s overall polarity, while the dimethylamino group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzamide and acetamido groups are likely to be involved in reactions with nucleophiles and electrophiles. The dimethylamino group could potentially act as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces .

Scientific Research Applications

Oxidation Reagent: Bobbitt’s Salt

Overview: Bobbitt’s salt, or 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, is a lesser-known stoichiometric oxidation reagent. Let’s explore its applications:

Applications:

Catalytic Oxidant: AcNH-TEMPO

Overview: 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl (AcNH-TEMPO) is another intriguing compound with catalytic or stoichiometric oxidant properties.

Applications:

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a pharmaceutical drug .

properties

IUPAC Name

4-acetamido-N-[4-(dimethylamino)but-2-ynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-12(19)17-14-8-6-13(7-9-14)15(20)16-10-4-5-11-18(2)3/h6-9H,10-11H2,1-3H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMXSLAXUJFOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC#CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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